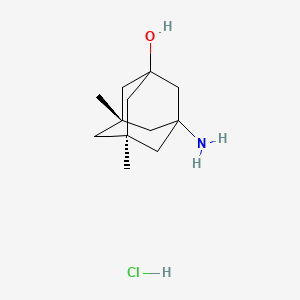
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride is a chiral compound with a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Functionalization: The adamantane is functionalized to introduce amino and hydroxyl groups at specific positions. This can be achieved through a series of reactions, including nitration, reduction, and hydrolysis.
Chiral Resolution: The resulting mixture of stereoisomers is then subjected to chiral resolution techniques to isolate the desired (5S,7R) enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid structure and chiral centers make it valuable in the development of stereoselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting neurological disorders, infectious diseases, and other medical conditions.
Industry
In industry, this compound is used in the development of advanced materials. Its stability and rigidity make it suitable for applications in coatings, polymers, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol
- (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrobromide
- (5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydroiodide
Uniqueness
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride stands out due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups
Propiedades
Fórmula molecular |
C12H22ClNO |
|---|---|
Peso molecular |
231.76 g/mol |
Nombre IUPAC |
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H21NO.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h14H,3-8,13H2,1-2H3;1H/t9-,10+,11?,12?; |
Clave InChI |
VSLXJPGBEIWMTR-QZIWBCHOSA-N |
SMILES isomérico |
C[C@@]12C[C@]3(CC(C1)(CC(C2)(C3)O)N)C.Cl |
SMILES canónico |
CC12CC3(CC(C1)(CC(C2)(C3)O)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


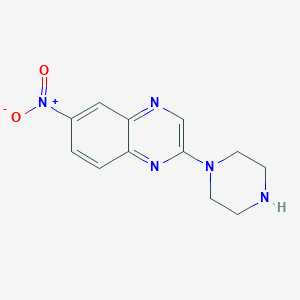
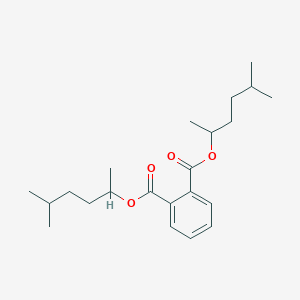
![(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)
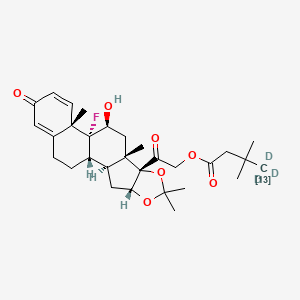
![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)
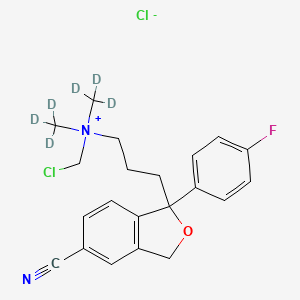
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
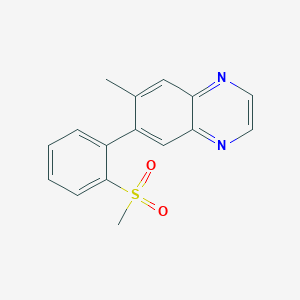
![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)
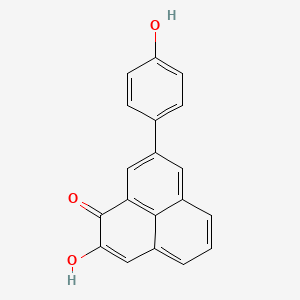
![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)
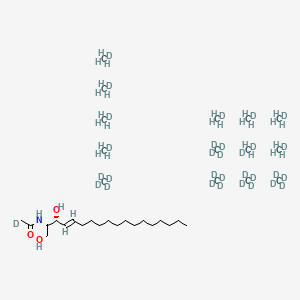
![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
